Monoethyl malonate

Description

Properties

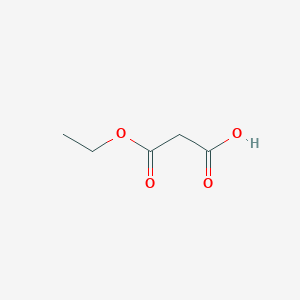

IUPAC Name |

3-ethoxy-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGINADPHJQTSKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10147915 | |

| Record name | Ethyl hydrogen malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Monoethyl malonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1071-46-1 | |

| Record name | Monoethyl malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl hydrogen malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl hydrogen malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hydrogen malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Monoethyl malonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

47 - 50 °C | |

| Record name | Monoethyl malonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of Monoethyl Malonate from Diethyl Malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of monoethyl malonate, a crucial intermediate in organic synthesis, from its precursor diethyl malonate. The primary focus of this document is the selective monohydrolysis, or saponification, of diethyl malonate. This guide provides a comparative analysis of various synthetic protocols, presents quantitative data in a structured format, and includes detailed experimental procedures.

Core Synthesis Strategy: Selective Monohydrolysis

The conversion of diethyl malonate to this compound is achieved through the selective hydrolysis of one of the two ester groups. This reaction, often referred to as saponification when carried out under basic conditions, requires careful control of reaction parameters to prevent the formation of the undesired by-product, malonic acid.[1][2] Key to this selectivity is the precise control of stoichiometry, temperature, and reaction time.

The general chemical transformation is depicted below:

Caption: General reaction scheme for the hydrolysis of diethyl malonate.

Comparative Analysis of Synthetic Protocols

Several methods for the synthesis of this compound have been reported, with the most common being base-mediated hydrolysis. The choice of base, solvent, and temperature significantly impacts the yield and purity of the final product.

| Method | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Method 1 | aq. NaOH | THF-Water | 0 | 30-60 min | High (near quantitative) | High | [3] |

| Method 2 | KOH | Ethanol (98%) | 0 | 1 hour | 68.8 | >99.9 (as K salt) | [4] |

| Method 3 | aq. KOH | THF or Acetonitrile | 0 | Not Specified | High | Not Specified | [5] |

| Method 4 | KOH | Ethanol (absolute) | Ice bath | 24 hours | Not Specified | Not Specified | [6] |

Detailed Experimental Protocols

Method 1: High-Yield Synthesis using NaOH in THF-Water

This method, noted for its high efficiency and clean reaction profile, utilizes a biphasic solvent system at a low temperature to achieve excellent selectivity.[3]

Experimental Workflow:

Caption: Experimental workflow for the selective monohydrolysis of diethyl malonate.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl malonate in a mixture of tetrahydrofuran (THF) and water.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a diluted aqueous solution of sodium hydroxide (NaOH) dropwise to the stirred solution over a period of 30 to 60 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, continue stirring at 0°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully acidify the reaction mixture with a suitable acid (e.g., cold, dilute HCl) to a pH of approximately 2-3.

-

Extract the aqueous layer multiple times with an appropriate organic solvent, such as diethyl ether or ethyl acetate.

-

Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by silica gel column chromatography.

Method 2: Synthesis of Potassium this compound

This protocol focuses on the isolation of the potassium salt of this compound, which can be a convenient intermediate for subsequent reactions.

Procedure:

-

Prepare a solution of potassium hydroxide (KOH) in 98% ethanol.

-

In a separate flask, dissolve diethyl malonate in 98% ethanol.

-

Cool the diethyl malonate solution to 0°C.

-

Add the KOH solution dropwise to the stirred diethyl malonate solution over 1 hour, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

The precipitated potassium this compound is collected by vacuum filtration.

-

Wash the collected solid with cold 98% ethanol and dry under vacuum.

To obtain the free this compound, the potassium salt is dissolved in water, cooled to 5°C, and acidified with concentrated hydrochloric acid while keeping the temperature below 10°C.[7] The resulting mixture is then worked up as described in Method 1.

Signaling Pathways and Logical Relationships

The selectivity of the monohydrolysis is a critical aspect of this synthesis. The reaction proceeds in two steps, with the second hydrolysis being slower than the first, particularly under controlled conditions.

Caption: Reaction pathway illustrating the two-step hydrolysis of diethyl malonate.

The rate of the second hydrolysis (k2) is generally slower than the first (k1) due to the formation of the carboxylate anion of this compound under basic conditions. This anion is less susceptible to nucleophilic attack by hydroxide ions due to electrostatic repulsion.

Alternative Synthetic Approaches

While base-mediated hydrolysis is the most common method, other approaches have been explored:

-

Enzymatic Hydrolysis: Lipases can be used for the enantioselective hydrolysis of diesters, offering a high degree of selectivity under mild conditions.[8][9] This method is particularly valuable for the synthesis of chiral monoesters.

-

Acid-Catalyzed Hydrolysis: While possible, acid-catalyzed hydrolysis of diethyl malonate is generally slower and can require prolonged heating, which may lead to decarboxylation of the resulting malonic acid.[10][11]

Conclusion

The synthesis of this compound from diethyl malonate is a well-established and crucial transformation in organic chemistry. The selective monohydrolysis under controlled basic conditions, particularly at low temperatures, provides a reliable and high-yielding route to this important synthetic intermediate. The choice of specific reagents and conditions can be tailored to the desired scale and purity requirements of the final product. For applications requiring high enantiopurity, enzymatic methods present a powerful alternative. This guide provides the foundational knowledge for researchers and professionals to successfully implement and adapt these synthetic protocols for their specific needs.

References

- 1. Diethyl malonate | chemical compound | Britannica [britannica.com]

- 2. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 3. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]

- 4. DE19817101A1 - Process for the preparation of potassium this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Saponification-Typical procedures - operachem [operachem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Enzyme-Mediated Enantioselective Hydrolysis of Aliphatic Dicarboxylic Acid Diesters [scirp.org]

- 9. A new lipase (Alip2) with high potential for enzymatic hydrolysis of the diester diethyladipate to the monoester monoethyladipate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. US2373011A - Production of malonic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Monoethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethyl malonate, also known as ethyl hydrogen malonate, is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. As a derivative of malonic acid, it possesses both a carboxylic acid and an ester functional group, bestowing upon it a unique reactivity profile that is exploited in a variety of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and mechanistic diagrams to support its application in research and development.

Physical Properties

This compound is a colorless to pale yellow liquid at room temperature, though it can also exist as a solid.[1][2] Its key physical properties are summarized in the table below. It is important to note that there are some discrepancies in the reported values across different sources, which may be attributable to variations in experimental conditions and purity of the samples.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₄ | [2][3] |

| Molecular Weight | 132.11 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid or solid | [1][2] |

| Odor | Fruity | [1] |

| Melting Point | -13 °C (liquid form) or 47-50 °C (solid form) | [2][4] |

| Boiling Point | 106.5 °C at 3 mmHg; 208 °C (decomposition may occur) | [5][6] |

| Density | 1.119 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.435 | [5] |

| pKa | 3.55 at 25 °C | [4] |

| Solubility | Miscible with water, chloroform, ethanol, and ether.[1][4] Limited solubility in water has also been reported.[1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the presence of the carboxylic acid, the ester, and the active methylene group. This combination allows for a range of synthetically useful reactions.

Malonic Ester Synthesis

This compound is a key substrate in the malonic ester synthesis, a versatile method for the preparation of substituted carboxylic acids. The methylene protons alpha to the two carbonyl groups are sufficiently acidic (pKa ≈ 13 for diethyl malonate) to be deprotonated by a moderately strong base, such as an alkoxide.[7] The resulting enolate is a potent nucleophile that can be alkylated by alkyl halides. Subsequent hydrolysis of the ester and decarboxylation of the resulting malonic acid derivative yields a carboxylic acid with a carbon chain extended by two carbons from the original alkyl halide.[8][9]

Reaction Workflow: Malonic Ester Synthesis

Caption: General workflow of the malonic ester synthesis.

Knoevenagel Condensation

This compound can participate in Knoevenagel condensations, which involve the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[10][11] The reaction proceeds via a nucleophilic addition of the enolate of this compound to the carbonyl carbon, followed by dehydration to yield an α,β-unsaturated product.[10]

Reaction Mechanism: Knoevenagel Condensation

Caption: Mechanism of the Knoevenagel condensation.

Other Key Reactions

-

Esterification: The carboxylic acid group of this compound can be esterified under standard conditions (e.g., Fischer esterification) to yield a diethyl malonate derivative.[1]

-

Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield malonic acid.[8]

-

Decarboxylation: Upon heating, this compound can undergo decarboxylation to yield ethyl acetate, although this typically requires elevated temperatures.[12]

Experimental Protocols

Detailed, step-by-step experimental protocols for the determination of physical properties and for conducting key chemical reactions are provided below. These are intended as a guide and may require optimization based on specific laboratory conditions and available equipment.

Determination of Physical Properties

Melting Point Determination (for solid form)

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of solid this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute initially.

-

The heating rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point (47-50 °C).

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

-

Boiling Point Determination (for liquid form)

-

Apparatus: Thiele tube or a micro-boiling point apparatus.

-

Procedure (Thiele Tube Method):

-

A small amount of liquid this compound (approximately 0.5 mL) is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is heated gently. A stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. Note the atmospheric pressure.

-

pKa Determination

-

Apparatus: pH meter, burette, magnetic stirrer.

-

Procedure (Potentiometric Titration):

-

A known concentration of this compound (e.g., 0.1 M) is prepared in a suitable solvent (e.g., water or a water/ethanol mixture).

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, known increments.

-

The pH is recorded after each addition of the base, allowing the solution to equilibrate.

-

A titration curve (pH vs. volume of base added) is plotted. The pKa is the pH at the half-equivalence point.

-

Synthetic Procedures

Malonic Ester Synthesis: Synthesis of Ethyl Butylmalonate

-

Materials: this compound, sodium ethoxide, 1-bromobutane, ethanol, diethyl ether, hydrochloric acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared.

-

This compound is added dropwise to the cooled sodium ethoxide solution with stirring.

-

1-Bromobutane is then added dropwise, and the reaction mixture is refluxed for several hours.

-

After cooling, the reaction mixture is poured into water and extracted with diethyl ether.

-

The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude ethyl butylmalonate can be purified by vacuum distillation.

-

For hydrolysis and decarboxylation, the crude product is refluxed with aqueous acid (e.g., HCl) until the evolution of CO₂ ceases. The resulting butanoic acid is then isolated by extraction.

-

Knoevenagel Condensation with Benzaldehyde

-

Materials: this compound, benzaldehyde, piperidine (catalyst), ethanol.

-

Procedure:

-

In a round-bottom flask, equimolar amounts of this compound and benzaldehyde are dissolved in ethanol.

-

A catalytic amount of piperidine is added.

-

The mixture is stirred at room temperature or gently heated for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the product often crystallizes out.

-

The solid product is collected by filtration, washed with cold ethanol, and can be recrystallized from a suitable solvent to afford pure ethyl 2-carboxy-3-phenylacrylate.

-

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

-

¹H NMR (500 MHz, H₂O, pH 7.00): δ 4.18 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.28 (s, 2H, -CH₂-), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃).[2][13] The proton of the carboxylic acid is typically not observed in D₂O or water due to exchange.

¹³C NMR Spectroscopy

-

¹³C NMR: The spectrum will show signals for the two carbonyl carbons (ester and carboxylic acid), the methylene carbon, the ethoxy methylene carbon, and the ethoxy methyl carbon.

Infrared (IR) Spectroscopy

-

FT-IR (film): A broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid. A strong absorption around 1740 cm⁻¹ corresponds to the C=O stretching of the ester, and another strong absorption around 1710 cm⁻¹ is due to the C=O stretching of the carboxylic acid. C-O stretching bands will appear in the 1300-1000 cm⁻¹ region.

Mass Spectrometry

-

GC-MS: The mass spectrum will show the molecular ion peak (m/z = 132). Common fragmentation patterns include the loss of the ethoxy group (-OC₂H₅, m/z = 87), the loss of the carboxylic acid group (-COOH, m/z = 87), and the loss of CO₂ from the carboxylic acid group.[2]

Safety and Handling

This compound is classified as an irritant.[2] It can cause skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and important reagent in organic synthesis. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective and safe use in the laboratory. The provided experimental protocols offer a starting point for researchers to explore the rich chemistry of this compound in their synthetic endeavors.

References

- 1. CAS 1071-46-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C5H8O4 | CID 70615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Ethyl hydrogen malonate | 1071-46-1 [chemicalbook.com]

- 5. mono-Ethyl malonate 1071-46-1 [sigmaaldrich.com]

- 6. labsolu.ca [labsolu.ca]

- 7. grokipedia.com [grokipedia.com]

- 8. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 9. chemistnotes.com [chemistnotes.com]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. hmdb.ca [hmdb.ca]

monoethyl malonate CAS number and safety information

An In-depth Technical Guide to Monoethyl Malonate: CAS Number and Safety Information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the CAS number and safety profile of this compound. The data herein is intended to support researchers, scientists, and drug development professionals in the safe handling and application of this compound.

Chemical Identification

-

Synonyms: Ethyl hydrogen malonate, 3-Ethoxy-3-oxopropanoic acid[3][4]

-

Molecular Weight: 132.11 g/mol [4]

Safety Information

This compound is classified as an irritant. Below is a summary of its hazard classifications and safety precautions.

GHS Hazard Classification

| Hazard Class | Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5][6] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[5][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[5][6] |

Precautionary Statements

A comprehensive list of precautionary statements is provided in the table below.

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[5] |

| P264 | Wash skin thoroughly after handling.[5][7] |

| P271 | Use only outdoors or in a well-ventilated area.[5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[5][7] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7] |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[7] |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[7] |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[5] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[5] |

| P405 | Store locked up.[5] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[5] |

Toxicological Data

Quantitative Toxicity Data for Diethyl Malonate (CAS: 105-53-3)

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 15 g/kg[8] | Sax's Dangerous Properties of Industrial Materials |

| LD50 | Rat | Oral | 15,794 mg/kg bw | ECHA |

| LD50 | Rabbit | Dermal | > 16000 mg/kg[9] |

Experimental Protocols for Safety Assessment

The following sections detail the methodologies for key experiments cited in the safety assessment of substances like this compound, based on OECD guidelines.

Skin Irritation Testing (OECD Guideline 439)

This in vitro method utilizes a reconstructed human epidermis (RhE) model to assess skin irritation potential.

Methodology:

-

Tissue Preparation: Reconstituted human epidermis tissue cultures are equilibrated under controlled conditions.

-

Test Substance Application: A precise amount of the test substance is applied topically to the surface of the RhE tissue.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes) at 37°C.[10]

-

Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).[11]

-

Viability Assessment (MTT Assay): Cell viability is determined by measuring the conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan product by the mitochondria of viable cells. The amount of formazan is quantified spectrophotometrically.

-

Data Analysis: The viability of the treated tissues is expressed as a percentage of the negative control. A substance is classified as an irritant (Category 2) if the mean tissue viability is reduced to ≤ 50%.[5]

Eye Irritation Testing (OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or damage.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Test Substance Instillation: A single dose of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.[3]

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation.[12] Observations may be extended up to 21 days to assess the reversibility of any effects.[3]

-

Scoring of Ocular Lesions: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system.

-

Classification: The classification of the irritant potential is based on the severity and reversibility of the observed ocular lesions.

Visualizations

Experimental Workflow for In Vitro Skin Irritation Testing

Caption: Workflow for OECD TG 439 In Vitro Skin Irritation Test.

Logical Relationship for Handling this compound

Caption: Safe Handling and Emergency Response for this compound.

References

- 1. CAS 1071-46-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1071-46-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 5. senzagen.com [senzagen.com]

- 6. This compound | C5H8O4 | CID 70615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. cnb.drirenaeris.com [cnb.drirenaeris.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. ecetoc.org [ecetoc.org]

Monoethyl Malonate: A Versatile Precursor for Heterocycle Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Monoethyl malonate and its diester counterpart, diethyl malonate, are foundational building blocks in the synthesis of a diverse array of heterocyclic compounds. Their activated methylene group, flanked by two carbonyl functionalities, provides a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This technical guide explores the utility of this compound as a precursor in the synthesis of several key classes of heterocycles, including quinolines, coumarins, barbiturates, and pyrazolones. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile synthetic routes to these scaffolds is a cornerstone of modern organic chemistry. Malonic acid esters, particularly this compound and diethyl malonate, have long been recognized as pivotal C3 synthons in heterocycle construction. The acidity of the α-protons (pKa ≈ 13 in DMSO) allows for easy formation of a stabilized enolate, which can participate in a wide range of nucleophilic reactions.

This guide focuses on the application of this compound in several named reactions that lead to the formation of important heterocyclic cores. While many literature procedures utilize the more common diethyl malonate, the principles and reactivity are directly translatable to this compound. A key consideration when adapting protocols is that this compound possesses one acidic proton on the methylene group and another on the carboxylic acid. Therefore, the choice and stoichiometry of the base are critical for selective reaction at the desired position. In many cyclization-condensation reactions, the fundamental reactivity of the malonate backbone is the key driver of the transformation.

Synthesis of Quinolines: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and a malonic ester derivative.[1][2] The reaction proceeds through an initial condensation to form an anilinomethylenemalonate, followed by a thermal cyclization and subsequent hydrolysis and decarboxylation.

Reaction Pathway

The overall transformation can be depicted as follows:

Caption: Logical workflow for the Gould-Jacobs quinoline synthesis.

Quantitative Data

| Starting Aniline | Malonate Derivative | Solvent | Temperature (°C) | Time | Yield (%) |

| Aniline | Diethyl Ethoxymethylenemalonate | None (Excess DEEM) | 250 | 20 min | Low |

| Aniline | Diethyl Ethoxymethylenemalonate | None (Excess DEEM) | 300 | 20 min | >95% (Purity) |

| 3-Chloro-4-fluoroaniline | Diethyl Ethoxymethylenemalonate | Diphenyl ether | 120-130 | Not Specified | Good |

Note: Data is often reported for diethyl ethoxymethylenemalonate, which serves as a good proxy for the reactivity of the monoethyl ester.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction

This protocol is adapted from a microwave-assisted procedure and offers rapid and efficient cyclization.

Materials:

-

Aniline (or substituted aniline)

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Microwave vial (2-5 mL) with a magnetic stir bar

-

Microwave synthesis system

-

Ice-cold acetonitrile

Procedure:

-

To a 2.5 mL microwave vial, add the aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). The excess DEEM acts as both a reagent and a solvent.

-

Seal the vial and place it in the microwave reactor.

-

Heat the mixture to 300 °C and hold for 20 minutes.

-

Cool the vial to room temperature. A precipitate of the product should form.

-

Filter the solid product and wash with ice-cold acetonitrile (3 mL).

-

Dry the product under vacuum.

Synthesis of Coumarins: The Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene compound and an aldehyde or ketone, typically catalyzed by a weak base.[3][4] When a salicylaldehyde derivative is reacted with this compound, a subsequent intramolecular transesterification leads to the formation of a coumarin-3-carboxylate.

Reaction Mechanism

Caption: Mechanism of coumarin synthesis via Knoevenagel condensation.

Quantitative Data

| Aldehyde | Malonate Derivative | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| Salicylaldehyde | Diethyl malonate | Piperidine/Acetic Acid | EtOH | Reflux | 7 h | Moderate |

| Salicylaldehyde | Diethyl malonate | Piperidine | EtOH | 50 (Ultrasound) | 40 min | High |

| o-Vanillin | Diethyl malonate | Piperidine acetate/Li₂SO₄ | None | 50 (Ultrasound) | 15 min | 96-97% |

| Salicylaldehyde | Diethyl malonate | L-proline (10 mol%) | EtOH | 80 | 18 h | 94% |

| Salicylaldehyde | Dimethyl malonate | L-proline (10 mol%) | MeOH | 80 | 18 h | 92% |

Experimental Protocol: L-Proline-Mediated Knoevenagel Condensation[5]

This protocol utilizes a green and efficient organocatalyst.

Materials:

-

Salicylaldehyde

-

Diethyl malonate

-

L-proline

-

Ethanol

Procedure:

-

In a round-bottom flask, combine salicylaldehyde (1.0 eq), diethyl malonate (1.05 eq), and L-proline (10 mol%).

-

Add ethanol as the solvent.

-

Stir the mixture at 80 °C for 18 hours.

-

Reduce the solvent volume by half under reduced pressure.

-

The pure coumarin product is obtained by crystallization at 4 °C from the remaining ethanol.

Synthesis of Barbiturates and Other Pyrimidines

The condensation of malonic esters with urea or thiourea is a classic method for the synthesis of barbituric acid and its derivatives, which are a well-known class of central nervous system depressants.[1][5][6][7] This reaction is a prime example of a cyclocondensation to form a pyrimidine ring.

Experimental Workflow

Caption: Experimental workflow for the synthesis of barbituric acid.

Quantitative Data

| Malonate Derivative | N-C-N Component | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Diethyl malonate | Urea | Sodium ethoxide | Ethanol | 110 | 7 | 72-78 |

| Diethyl malonate | Guanidine hydrochloride | Not specified | Not specified | Not specified | Not specified | Good |

Experimental Protocol: Synthesis of Barbituric Acid[1][6][8]

Materials:

-

Sodium metal (11.5 g, 0.5 gram-atom)

-

Absolute ethanol (500 mL)

-

Diethyl malonate (80 g, 0.5 mol)

-

Dry urea (30 g, 0.5 mol)

-

Concentrated hydrochloric acid

-

2 L round-bottom flask with reflux condenser

Procedure:

-

In the 2 L round-bottom flask, dissolve the finely cut sodium in 250 mL of absolute ethanol to prepare sodium ethoxide.

-

To this solution, add diethyl malonate.

-

Separately, dissolve the dry urea in 250 mL of hot (70 °C) absolute ethanol and add this to the reaction flask.

-

Shake the mixture well and reflux for 7 hours in an oil bath heated to 110 °C. A white solid will form.

-

After the reaction is complete, add 500 mL of hot (50 °C) water to dissolve the solid.

-

Make the solution acidic by adding concentrated hydrochloric acid (approx. 45 mL).

-

Filter the clear solution and cool it in an ice bath overnight.

-

Collect the white product by filtration, wash with cold water, and dry in an oven at 105-110 °C.

Synthesis of Pyrazolones

Pyrazolones are another important class of heterocycles with applications in pharmaceuticals and dyes. They can be synthesized by the condensation of a β-ketoester or a malonic ester derivative with hydrazine.[8][9]

Reaction Pathway

The reaction of this compound with hydrazine would proceed through an initial reaction at the ester functionality followed by cyclization.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. jptcp.com [jptcp.com]

- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. benchchem.com [benchchem.com]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Versatility of Monoethyl Malonate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethyl malonate, and its corresponding potassium salt, are highly versatile C3 synthons in medicinal chemistry. Their unique bifunctional nature, possessing both a reactive methylene group and a carboxylic acid/ester functionality, allows for their application in a wide array of synthetic transformations. This technical guide provides an in-depth overview of the core applications of this compound in the synthesis of medicinally relevant scaffolds, including detailed experimental protocols, quantitative data, and illustrations of relevant biological pathways.

Core Synthetic Applications

This compound is a key building block for the synthesis of a diverse range of heterocyclic compounds with proven pharmacological activities. Its utility stems from its participation in fundamental carbon-carbon and carbon-heteroatom bond-forming reactions.

Synthesis of Barbiturates and other Anticonvulsants

This compound is a crucial precursor for the synthesis of barbiturates, a class of drugs known for their sedative, hypnotic, and anticonvulsant properties.[1] The synthesis involves the condensation of a disubstituted malonic ester with urea.

This protocol describes the synthesis of the parent barbituric acid ring system from a malonic ester and urea.[2][3][4]

Reaction Scheme:

General workflow for barbituric acid synthesis.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass (g) | Volume (mL) |

| Diethyl Malonate | 160.17 | 0.5 | 80 | 76 |

| Urea | 60.06 | 0.5 | 30 | - |

| Sodium Metal | 22.99 | 0.5 | 11.5 | - |

| Absolute Ethanol | 46.07 | - | - | 500 |

| Concentrated HCl | 36.46 | - | - | ~45 |

Procedure:

-

In a 2 L round-bottom flask equipped with a reflux condenser, 11.5 g of finely cut sodium metal is dissolved in 250 mL of absolute ethanol to prepare sodium ethoxide.

-

Once the sodium has completely reacted, 80 g of diethyl malonate is added to the solution.[3]

-

A solution of 30 g of dry urea in 250 mL of hot (~70°C) absolute ethanol is then added to the flask.[3]

-

The mixture is heated to reflux at 110°C for 7 hours, during which a white solid (the sodium salt of barbituric acid) precipitates.[3]

-

After cooling, 500 mL of hot water (~50°C) is added to dissolve the solid.[2]

-

The solution is then acidified with concentrated HCl (approx. 45 mL) to precipitate the barbituric acid.[2]

-

The mixture is cooled in an ice bath, and the crystalline product is collected by filtration, washed with cold water, and dried.[4]

Quantitative Data:

| Product | Yield (%) | Melting Point (°C) |

| Barbituric Acid | 72-78 | 245 (decomposes) |

Mechanism of Action of Barbiturates:

Barbiturates exert their effects by modulating the activity of the GABA-A receptor, a ligand-gated ion channel in the central nervous system.[5] They bind to the GABA-A receptor at a site distinct from the GABA binding site and potentiate the effect of GABA by increasing the duration of chloride channel opening. This leads to an enhanced influx of chloride ions, hyperpolarization of the neuronal membrane, and ultimately, a decrease in neuronal excitability.[5]

Mechanism of action of barbiturates.

Synthesis of Coumarin Derivatives

This compound is a valuable reagent in the Knoevenagel condensation for the synthesis of coumarin-3-carboxylates. Coumarins are a large class of naturally occurring and synthetic compounds with a wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[6]

This protocol details the synthesis of a coumarin-3-carboxylate via the Knoevenagel condensation of a salicylaldehyde with a malonic ester.[7]

Reaction Scheme:

Knoevenagel condensation for coumarin synthesis.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass (g) | Volume (mL) |

| Salicylaldehyde | 122.12 | 0.1 | 12.2 | - |

| Diethyl Malonate | 160.17 | 0.1 | 16.0 | - |

| Piperidine | 85.15 | 0.01 | 0.85 | - |

| Absolute Ethanol | 46.07 | - | - | 25 |

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve 12.2 g of salicylaldehyde and 16.0 g of diethyl malonate in 25 mL of absolute ethanol.[7]

-

Add 0.85 g of piperidine to the solution.[7]

-

Reflux the mixture on a water bath for 4-5 hours.[7]

-

After cooling, pour the reaction mixture into ice-cold water.

-

The separated solid is collected by filtration, washed with cold water, and dried.

-

The crude product is recrystallized from ethanol to yield pure 3-carbethoxycoumarin.

Quantitative Data:

| Product | Yield (%) |

| 3-Carbethoxycoumarin | up to 96% |

Some coumarin derivatives have shown promising anticancer activity with low micromolar IC50 values against various cancer cell lines.[6][8][9]

| Coumarin Derivative | Cell Line | IC50 (µM) |

| Compound 4a | T47D | 102.05 |

| Compound 4b | MCF-7 | 23.12 |

| Compound 3a | HepG2 | 80.09 |

| Compound 6 | MCF-7 | 2.56 |

Synthesis of Quinolone Precursors

Potassium this compound is a key intermediate in the synthesis of pharmaceuticals with a quinolone structure.[10] Quinolones are a major class of broad-spectrum antibiotics. The synthesis of potassium this compound is achieved through the selective saponification of diethyl malonate.

This protocol describes a high-yield synthesis of potassium this compound.[10]

Reaction Scheme:

Synthesis of potassium this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass (g) |

| Diethyl Malonate (DEM) | 160.17 | 5.6 | 900 |

| Potassium Hydroxide (KOH, 91%) | 56.11 | 1.8 | 111.1 |

| Ethanol (98%) | 46.07 | - | 500 |

Procedure:

-

A solution of 111.1 g of 91% KOH in 500 g of 98% ethanol is prepared.[10]

-

This solution is added to 900 g of diethyl malonate at 15-20°C over 2 hours with intensive mixing.[10]

-

The resulting suspension is filtered, and the solid is washed with ethanol and dried under vacuum.[10]

Quantitative Data:

| Product | Yield (%) | Purity (DKM content) |

| Potassium this compound (KEM) | 85.5 | < 0.3% by weight |

Synthesis of Anti-inflammatory Agents

Arylidenemalonates, synthesized from malonic esters, have been identified as potent inhibitors of Toll-like receptor 4 (TLR4) signaling.[11][12] TLR4 is a key receptor in the innate immune system that, upon activation by lipopolysaccharide (LPS), triggers a signaling cascade leading to the production of pro-inflammatory cytokines via the NF-κB pathway.[11]

Inhibition of TLR4/NF-κB pathway by arylidenemalonates.

Quantitative Data for Arylidene Malonate Derivatives:

Several arylidene malonate analogs exhibit potent inhibition of LPS-induced nitric oxide (NO) production in murine macrophages, with IC50 values in the nanomolar to low micromolar range.[11]

| Compound | IC50 for NO production (µM) |

| 2-(2-nitrobenzylidene)malonate (Lead compound) | Submicromolar |

| Curcumin (Reference) | 6 |

Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is linked to several diseases, including Alzheimer's disease, bipolar disorder, and cancer. Malonate derivatives have been explored as scaffolds for the development of GSK-3 inhibitors. These inhibitors often function by activating the Wnt/β-catenin signaling pathway.

In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt signaling inhibits this complex, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression. GSK-3 inhibitors mimic the effect of Wnt signaling by preventing β-catenin phosphorylation.

Wnt/β-catenin pathway and GSK-3 inhibition.

Quantitative Data for GSK-3β Inhibitors:

While a direct synthesis from this compound is not explicitly detailed, various malonate-derived and other small molecule inhibitors of GSK-3β have been developed with IC50 values in the nanomolar to low micromolar range.[1]

| Inhibitor | IC50 for GSK-3β (nM) |

| Maleimide analog 31 | 0.013 |

| Diazepinoindole analog 24 | 4 |

| Diazepinoindole analog 26 | 12 |

Conclusion

This compound is a cornerstone of synthetic medicinal chemistry, providing access to a rich diversity of pharmacologically active molecules. Its application in the synthesis of barbiturates, coumarins, quinolone precursors, and anti-inflammatory agents highlights its versatility. The continued exploration of this compound and its derivatives in novel synthetic methodologies promises to yield new therapeutic agents for a wide range of diseases. This guide provides a foundational understanding of its utility, offering detailed protocols and quantitative data to aid researchers in their drug discovery and development endeavors.

References

- 1. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TLR4/NF-κB axis signaling pathway-dependent up-regulation of miR-625-5p contributes to human intervertebral disc degeneration by targeting COL1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticonvulsant activity of new phenytoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. neurology-asia.org [neurology-asia.org]

- 10. Selection, synthesis, and anti-inflammatory evaluation of the arylidene malonate derivatives as TLR4 signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selection, synthesis, and anti-inflammatory evaluation of the arylidene malonate derivatives as TLR4 signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Hydrolysis of Monoethyl Malonate: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical kinetics and reaction mechanisms associated with the hydrolysis of monoethyl malonate. This compound, a key intermediate in various synthetic pathways, undergoes hydrolysis under both acidic and basic conditions to yield malonic acid and ethanol. Understanding the kinetics and mechanisms of this process is crucial for optimizing reaction conditions, controlling product yields, and ensuring the stability of related pharmaceutical compounds. This document details the established mechanisms for ester hydrolysis, presents relevant kinetic data from related compounds to provide a comparative context, and outlines detailed experimental protocols for the kinetic analysis of this compound hydrolysis.

Introduction

This compound (also known as ethyl hydrogen malonate) is a derivative of malonic acid, featuring one carboxylic acid group and one ethyl ester group.[1][2] Its bifunctional nature makes it a versatile building block in organic synthesis, including the production of pharmaceuticals and other fine chemicals.[2] The hydrolysis of the ester functional group is a fundamental reaction that can be either a desired transformation or an unwanted degradation pathway.

This guide explores the core principles governing the hydrolysis of this compound, providing researchers and drug development professionals with a detailed understanding of the factors that influence the rate and outcome of this reaction.

Reaction Mechanisms

The hydrolysis of this compound proceeds through two primary pathways: acid-catalyzed hydrolysis and base-catalyzed hydrolysis (saponification).

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound is a reversible process. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

The key steps in the acid-catalyzed hydrolysis are:

-

Protonation of the carbonyl oxygen of the ester.

-

Nucleophilic attack by a water molecule on the carbonyl carbon to form a tetrahedral intermediate.

-

Proton transfer from the attacking water molecule to the ethoxy group.

-

Elimination of ethanol to reform the carbonyl group.

-

Deprotonation to yield malonic acid and regenerate the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This process is generally faster than acid-catalyzed hydrolysis.

The key steps in base-catalyzed hydrolysis are:

-

Nucleophilic attack by a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.

-

Collapse of the tetrahedral intermediate to expel the ethoxide ion.

-

Proton transfer from the newly formed malonic acid to the ethoxide ion, forming ethanol and a malonate carboxylate salt.

-

Acidification of the malonate salt in a subsequent workup step to yield malonic acid.

Quantitative Data

The following table summarizes representative kinetic data for the hydrolysis of related esters.

| Ester | Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Diethyl Malonate | Acid-catalyzed (HBr) in aqueous dioxane | k₁ = 45.90 x 10⁻⁵ min⁻¹ | Not Reported | |

| Diethyl Succinate | Acid-catalyzed (HBr) in aqueous dioxane | k₁ = 20.12 x 10⁻⁵ min⁻¹ | Not Reported | |

| Ethyl Acetate | Base-catalyzed (NaOH) | 5.4886 L/gmol·min (at 22°C) | 4.409 kJ/mol | [3] |

| Diethyl Phthalate | Alkaline hydrolysis | Not Reported | Not Reported | [4] |

Experimental Protocols

The following are detailed methodologies for determining the kinetics of this compound hydrolysis. These protocols are based on established methods for studying ester hydrolysis.

Acid-Catalyzed Hydrolysis Kinetics via Titration

This method follows the progress of the reaction by titrating the amount of carboxylic acid produced over time.

Materials:

-

This compound

-

Standardized Hydrochloric Acid (e.g., 0.5 M)

-

Standardized Sodium Hydroxide Solution (e.g., 0.1 M)

-

Phenolphthalein indicator

-

Ice

-

Conical flasks, pipettes, burette, stopwatch

-

Thermostatic water bath

Procedure:

-

Reaction Setup: A known volume of this compound is added to a pre-thermostated solution of the acid catalyst in a conical flask. The stopwatch is started at the point of mixing.

-

Sampling: At regular time intervals (e.g., 0, 10, 20, 30, 60 minutes), an aliquot (e.g., 5 mL) of the reaction mixture is withdrawn.

-

Quenching: The aliquot is immediately transferred to a conical flask containing ice-cold water to quench the reaction.

-

Titration: The quenched sample is then titrated against the standardized sodium hydroxide solution using phenolphthalein as an indicator. The endpoint is the first appearance of a persistent pink color.

-

Data Analysis: The concentration of malonic acid produced at each time point is calculated from the volume of NaOH consumed. The rate constant is determined by plotting the appropriate concentration-time relationship (e.g., ln([A]t/[A]₀) vs. time for a pseudo-first-order reaction).

Base-Catalyzed Hydrolysis (Saponification) Kinetics via Conductivity

This method monitors the change in electrical conductivity of the solution as the reaction progresses, due to the replacement of the highly mobile hydroxide ions with less mobile malonate ions.

Materials:

-

This compound

-

Standardized Sodium Hydroxide Solution (e.g., 0.02 M)

-

Conductivity meter and cell

-

Thermostatic water bath

-

Magnetic stirrer

Procedure:

-

Calibration: The conductivity meter is calibrated using standard solutions.

-

Reaction Setup: Equal volumes of thermostated solutions of this compound and sodium hydroxide of known concentrations are rapidly mixed in the conductivity cell, which is equipped with a magnetic stirrer.

-

Data Acquisition: The conductivity of the solution is measured at regular time intervals from the moment of mixing.

-

Data Analysis: The second-order rate constant can be determined by plotting 1/(C₀ - x) versus time, where C₀ is the initial concentration of the reactants and x is the change in concentration at time t, which can be related to the change in conductivity.

Conclusion

The hydrolysis of this compound is a fundamental reaction with significant implications in synthetic chemistry and drug development. While specific kinetic data for this compound is sparse in the literature, the well-established mechanisms of acid- and base-catalyzed ester hydrolysis provide a strong theoretical framework for understanding its behavior. By employing the detailed experimental protocols outlined in this guide, researchers can systematically investigate the kinetics of this compound hydrolysis, enabling the optimization of reaction conditions and the prediction of its stability. The comparative data from related esters serves as a valuable benchmark for such studies. Further research to quantify the rate constants and activation energy for this compound hydrolysis under various conditions would be a valuable contribution to the field.

References

Technical Guide: Thermodynamic and Physicochemical Properties of Monoethyl Malonate

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical overview of the available physicochemical data for monoethyl malonate (CAS: 1071-46-1). It also addresses the current scarcity of its experimental thermodynamic data and offers information on a structurally related compound, diethyl malonate, for comparative purposes. Furthermore, a general experimental protocol for determining the enthalpy of combustion for liquid esters is detailed.

Data on this compound

A thorough review of established chemical databases reveals a lack of publicly available experimental thermodynamic data for this compound, such as standard enthalpy of formation, standard molar entropy, and heat capacity. However, key physicochemical properties have been documented and are summarized below.

Physicochemical Properties of this compound

The following table consolidates the available physical and chemical properties of this compound, a vital intermediate in various organic syntheses.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₄ | [2] |

| Molecular Weight | 132.11 g/mol | [2] |

| Physical State | Liquid | [3] |

| Melting Point | -13 °C | [4] |

| Boiling Point | 106.5 °C at 3 mmHg | |

| Density | 1.119 g/mL at 25 °C | |

| Refractive Index | n20/D 1.435 | |

| CAS Number | 1071-46-1 | [2] |

Thermodynamic Data of an Analogous Compound: Diethyl Malonate

In the absence of experimental data for this compound, the thermodynamic properties of the closely related compound, diethyl malonate (CAS: 105-53-3), are provided as a proxy for estimation and comparison. This data is sourced from the NIST Chemistry WebBook.[5][6][7][8][9][10]

| Property | Value | Units | Phase | Source |

| Standard Enthalpy of Formation (ΔfH°) | -734.9 ± 1.2 | kJ/mol | Liquid | [10] |

| Standard Enthalpy of Combustion (ΔcH°) | -3493.5 ± 1.0 | kJ/mol | Liquid | [10] |

| Heat Capacity (Cp) | 285.00 | J/mol·K | Liquid | [10] |

| Enthalpy of Vaporization (ΔvapH°) | 59.2 ± 0.8 | kJ/mol | [8] |

Key Chemical Pathways

This compound is a key intermediate in the stepwise hydrolysis of diethyl malonate. This process is fundamental to its role in malonic ester synthesis, where one ester group is selectively removed.[11][12]

References

- 1. CAS 1071-46-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C5H8O4 | CID 70615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 1071-46-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Diethyl malonate [webbook.nist.gov]

- 6. Diethyl malonate [webbook.nist.gov]

- 7. Diethyl malonate [webbook.nist.gov]

- 8. Diethyl malonate [webbook.nist.gov]

- 9. Diethyl malonate [webbook.nist.gov]

- 10. Diethyl malonate [webbook.nist.gov]

- 11. Ch21: Malonic esters [chem.ucalgary.ca]

- 12. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

Navigating the Solubility Landscape of Monoethyl Malonate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoethyl malonate, a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries, possesses a solubility profile that is critical for its application in various reaction media. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. While quantitative solubility data remains elusive in publicly accessible literature, this document consolidates available qualitative information and presents a detailed experimental protocol for its determination. Furthermore, this guide illustrates the key factors influencing solubility and the experimental workflow for its measurement through detailed diagrams.

Introduction

This compound (also known as ethyl hydrogen malonate) is a derivative of malonic acid, featuring both a carboxylic acid and an ethyl ester functional group. This dual functionality imparts a unique polarity that governs its solubility in different solvents. Understanding the solubility of this compound is paramount for process optimization, reaction kinetics, and purification strategies in synthetic chemistry and drug development. An optimal solvent system can significantly impact yield, purity, and overall process efficiency.

Solubility of this compound: A Qualitative Overview

Based on available information, this compound is described as:

This information suggests that this compound exhibits good solubility in both polar protic (ethanol, water) and polar aprotic (chloroform) solvents, as well as in less polar solvents like diethyl ether. The term "miscible" implies that it can be mixed in all proportions without phase separation.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Reported Solubility |

| Water | Polar Protic | Miscible[2][3][4] |

| Ethanol | Polar Protic | Soluble[1] |

| Diethyl Ether | Nonpolar | Soluble[1] |

| Chloroform | Polar Aprotic | Miscible[2][3][5] |

Note: This table represents a summary of available qualitative data. For precise applications, experimental determination of quantitative solubility is highly recommended.

Factors Influencing Solubility

The solubility of a solute like this compound in an organic solvent is governed by a complex interplay of various physicochemical factors. A fundamental principle is "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in each other.

Caption: Key factors influencing the solubility of a solute.

Experimental Protocol for Determining Solubility

Given the absence of published quantitative data, researchers may need to determine the solubility of this compound experimentally. The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid or liquid solute in a solvent.

Principle

The gravimetric method involves preparing a saturated solution of the solute at a specific temperature, taking a known mass or volume of the saturated solution, evaporating the solvent, and then weighing the remaining solute.

Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic water bath or oil bath

-

Magnetic stirrer and stir bars

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with airtight seals

-

Syringes and syringe filters (solvent-compatible)

-

Drying oven

-

Desiccator

Experimental Workflow

Caption: Workflow for the gravimetric determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed glass vial containing a magnetic stir bar. The presence of undissolved solute is essential to ensure saturation.

-

-

Equilibration:

-

Place the vial in a thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and temperature and should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

-

-

Phase Separation:

-

Stop stirring and allow the undissolved solute to settle at the bottom of the vial for several hours while maintaining the constant temperature.

-

-

Sampling:

-

Carefully withdraw a known volume (e.g., 1-5 mL) of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility during sampling.

-

Use a syringe filter to ensure that no solid particles are transferred.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry container (e.g., a glass beaker or evaporating dish).

-

Transfer the collected sample of the saturated solution into the pre-weighed container.

-

Weigh the container with the solution to determine the mass of the saturated solution.

-

Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of this compound and the solvent's boiling point until a constant weight is achieved.

-

Cool the container in a desiccator to room temperature.

-

Weigh the container with the dry solute residue.

-

-

Calculation:

-

Calculate the mass of the solute and the mass of the solvent from the recorded weights.

-

Express the solubility in desired units, such as grams of solute per 100 g of solvent or moles of solute per liter of solvent.

-

Conclusion

References

A Technical Guide to Historical Methods for the Synthesis of Monoethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational methodologies for the synthesis of monoethyl malonate, a crucial intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The historical context of its synthesis provides valuable insights into the evolution of organic chemistry and highlights the enduring principles of reactivity and process optimization. This document details the core historical strategies, presenting quantitative data, comprehensive experimental protocols, and visual representations of the synthetic pathways.

Introduction: The Significance of this compound

This compound, also known as ethyl hydrogen malonate, serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring both a carboxylic acid and an ester functional group, allows for a wide range of chemical transformations. It is a key reactant in the preparation of tetramic acids, in Knoevenagel condensations, and for acylation reactions to produce β-ketoesters.[3][4] Given its importance, the development of efficient and selective synthetic routes has been a long-standing objective in synthetic chemistry.

Historically, two primary approaches have dominated the synthesis of this compound: the partial hydrolysis of diethyl malonate and the direct mono-esterification of malonic acid. Each method presents its own set of advantages and challenges, which are explored in detail in the following sections.

Partial Saponification of Diethyl Malonate

The selective hydrolysis, or saponification, of one of the two ester groups in diethyl malonate (DEM) is a classical and widely practiced method for preparing the monoester. This approach, dating back to the 19th century, typically involves the use of a strong base, most commonly potassium hydroxide (KOH), in an alcoholic solvent.[5] The reaction proceeds via the formation of the potassium salt of this compound (potassium ethyl malonate), which often precipitates from the reaction mixture, facilitating its separation from the starting material and the di-saponified byproduct, dipotassium malonate.[5][6]

The primary challenge of this method is achieving high selectivity. Over-saponification leads to the formation of dipotassium malonate, which can be an undesired contaminant.[5] Careful control of stoichiometry, temperature, and reaction time is crucial for maximizing the yield of the desired monoester.

Logical Workflow for Partial Saponification

References

- 1. CAS 1071-46-1: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Ethyl potassium malonate | 6148-64-7 [chemicalbook.com]

- 4. mono-Ethyl malonate 1071-46-1 [sigmaaldrich.com]

- 5. US6580004B1 - Process for preparing potassium this compound - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for the Alkylation of Monoethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of malonic esters is a cornerstone of organic synthesis, providing a versatile method for the formation of carbon-carbon bonds and the synthesis of substituted carboxylic acids. While diethyl malonate is frequently the substrate of choice, monoethyl malonate (also known as ethyl hydrogen malonate) offers a distinct synthetic pathway. The presence of a free carboxylic acid group alongside the ester functionality allows for differential reactivity and the potential for subsequent chemical modifications. This document provides detailed protocols and application notes for the successful monoalkylation of this compound.

The overall synthetic transformation involves the deprotonation of the acidic α-hydrogen of this compound to form an enolate, which then acts as a nucleophile to attack an alkyl halide. This is followed by an acidic workup to protonate the carboxylate and subsequent purification. The resulting α-alkylated this compound can then be subjected to decarboxylation to yield a substituted acetic acid.[1][2][3] The reaction sequence is a powerful tool for introducing alkyl chains of varying complexity.

Key Considerations for this compound Alkylation

-

Stoichiometry of the Base: A critical difference from dialkyl malonates is the presence of an acidic carboxylic acid proton in addition to the α-proton. Therefore, at least two equivalents of a strong base are required: one to deprotonate the carboxylic acid and a second to generate the enolate for alkylation.

-

Choice of Base: Strong, non-nucleophilic bases are preferred to ensure complete deprotonation without competing reactions. Sodium hydride (NaH) and lithium diisopropylamide (LDA) are common choices.[4] The use of alkoxide bases that match the ester group (e.g., sodium ethoxide for ethyl esters) can be employed to prevent transesterification.[4]

-

Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used, especially with strong bases like NaH and LDA, to ensure complete enolate formation and minimize side reactions.[4]

-

Alkylating Agent: The alkylation proceeds via an S_N2 reaction. Therefore, primary and secondary alkyl halides (iodides, bromides, or chlorides) are suitable. Tertiary alkyl halides are not effective and will likely lead to elimination byproducts.[4]

Experimental Protocols

Protocol 1: Monoalkylation of this compound using Sodium Hydride

This protocol describes the alkylation of this compound with a generic primary alkyl bromide.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Alkyl bromide (e.g., 1-bromobutane)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere is charged with a suspension of sodium hydride (2.1 equivalents) in anhydrous THF.

-

Enolate Formation: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of NaH at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the dianion.

-

Alkylation: The alkyl bromide (1.05 equivalents) is added dropwise to the reaction mixture at room temperature. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[5]

-

Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of water. The mixture is then acidified to pH ~2 with 1 M HCl. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[4]

Data Presentation

The following table summarizes typical yields for the monoalkylation of diethyl malonate with various alkyl halides. While specific data for this compound is less common in the literature, these values provide a general expectation for reaction efficiency. Yields are approximate and can vary based on specific experimental conditions and purification methods.[5]

| Starting Material | Alkyl Halide | Base | Solvent | Reaction Conditions | Approximate Yield (%) |

| Diethyl malonate | Methyl iodide | Sodium ethoxide | Ethanol | Reflux | 80-90 |

| Diethyl malonate | Ethyl bromide | Sodium ethoxide | Ethanol | Reflux | 75-85 |

| Diethyl malonate | n-Butyl bromide | Sodium ethoxide | Ethanol | Reflux | 70-80 |

| Diethyl malonate | Benzyl chloride | Sodium ethoxide | Ethanol | Reflux | 85-95 |

| Diethyl malonate | 1,6-dichlorohexane | Potassium carbonate/Phase Transfer Catalyst | Cyclohexane | Reflux | 74 |

Mandatory Visualizations

Signaling Pathway of this compound Alkylation

References

Application Notes and Protocols for the Use of Monoethyl Malonate in Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds.[1] A key variant of this reaction utilizes monoethyl malonate, a versatile C3 building block, which offers distinct advantages, particularly in the Doebner modification, where condensation is followed by decarboxylation.[1][2] This application note provides a detailed overview of the use of this compound in Knoevenagel condensations, including reaction mechanisms, experimental protocols, and quantitative data for the synthesis of valuable chemical entities such as cinnamic acid derivatives and coumarins.

This compound, also known as ethyl hydrogen malonate, serves as an active methylene compound in these reactions.[3] The presence of a single ester group and a free carboxylic acid group allows for a unique reactivity profile, often leading to decarboxylation under the reaction conditions to yield α,β-unsaturated esters.[2] This process is particularly valuable in the pharmaceutical and specialty chemical industries for the synthesis of a wide array of bioactive molecules and functional materials.

Reaction Mechanism and Signaling Pathway